molecular formula C8H6F2N3O2- B14081092 [3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium

[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium

Cat. No.: B14081092
M. Wt: 214.15 g/mol
InChI Key: NZRYAFWUHBFGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to an indazole ring, which is further connected to a dioxidoazanium group. The presence of the difluoromethyl group is particularly significant as it imparts unique chemical and biological properties to the compound.

Chemical Reactions Analysis

Types of Reactions

[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include ClCF_2H for the formation of X-CF_2H bonds, and novel non-ozone depleting difluorocarbene reagents for X-H insertion . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, the difluoromethylation reactions typically yield difluoromethyl-substituted heteroaromatics .

Scientific Research Applications

[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium lies in its specific combination of the indazole ring and the difluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C8H6F2N3O2-

Molecular Weight

214.15 g/mol

IUPAC Name

[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium

InChI

InChI=1S/C8H6F2N3O2/c9-8(10)7-5-3-4(13(14)15)1-2-6(5)11-12-7/h1-3,8,13H,(H,11,12)/q-1

InChI Key

NZRYAFWUHBFGLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C=C1[NH+]([O-])[O-])C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.